molecular formula C7H3Br2NO B13601574 1,4-Dibromo-2-isocyanatobenzene CAS No. 55076-91-0

1,4-Dibromo-2-isocyanatobenzene

Cat. No.: B13601574
CAS No.: 55076-91-0
M. Wt: 276.91 g/mol
InChI Key: CCXIDWGJIDIUBU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-isocyanatobenzene is a halogenated aromatic compound featuring two bromine atoms at the 1- and 4-positions and an isocyanate (-NCO) group at the 2-position of the benzene ring. The molecular formula is C₇H₃Br₂NO, with a molecular weight of 313.82 g/mol. The isocyanate group confers high electrophilicity, making it reactive toward nucleophiles such as amines and alcohols. This compound is primarily utilized in polymer synthesis (e.g., polyurethanes) and as a precursor in pharmaceutical and agrochemical intermediates.

Properties

CAS No.

55076-91-0

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

1,4-dibromo-2-isocyanatobenzene

InChI

InChI=1S/C7H3Br2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H

InChI Key

CCXIDWGJIDIUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-isocyanatobenzene can be synthesized through various methodsThe bromination reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dibromo-2-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of urea derivatives when reacted with amines. The bromine atoms can also undergo substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

1,4-Dibromo-2-chlorobenzene

  • Molecular Formula : C₆H₃Br₂Cl
  • Molecular Weight : 290.35 g/mol
  • Key Differences: The chlorine substituent at the 2-position is less reactive than the isocyanate group. Applications: Primarily used as a flame retardant or intermediate in halogenated polymer synthesis.

4-Bromo-1,2-diaminobenzene

  • Molecular Formula : C₆H₆BrN₂
  • Molecular Weight : 202.03 g/mol
  • Key Differences: Contains two amino (-NH₂) groups instead of bromine and isocyanate. Amino groups are nucleophilic, enabling participation in coupling reactions (e.g., azo dye synthesis). Applications: Used in dye manufacturing and as a ligand in coordination chemistry.

1,4-Phenylene Diisocyanate

  • Molecular Formula : C₈H₄N₂O₂
  • Molecular Weight : 160.13 g/mol
  • Key Differences: Two isocyanate groups (1,4-positions) enhance crosslinking efficiency in polyurethane production. Lacks bromine substituents, reducing molecular weight and steric hindrance. Applications: Key monomer in high-performance elastomers and adhesives.

1,4-Dibromo-2-methylbenzene

  • Molecular Formula : C₇H₆Br₂
  • Molecular Weight : 249.93 g/mol
  • Key Differences :
    • Methyl (-CH₃) group is electron-donating, increasing ring electron density compared to the EWG (-NCO).
    • Less reactive toward nucleophiles; used in Suzuki-Miyaura coupling reactions due to bromine substituents.

1,4-Dibromo-2-(dimethoxymethyl)benzene

  • Molecular Formula : C₉H₁₀Br₂O₂
  • Molecular Weight : 318.00 g/mol
  • Key Differences :
    • Dimethoxymethyl group introduces steric hindrance, limiting access to the aromatic ring.
    • Enhanced solubility in polar solvents due to ether oxygen atoms.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
1,4-Dibromo-2-isocyanatobenzene C₇H₃Br₂NO 313.82 -Br, -NCO Electrophilic, crosslinking Polymers, agrochemicals
1,4-Dibromo-2-chlorobenzene C₆H₃Br₂Cl 290.35 -Br, -Cl Halogenation reactions Flame retardants
4-Bromo-1,2-diaminobenzene C₆H₆BrN₂ 202.03 -Br, -NH₂ Nucleophilic coupling Dyes, pharmaceuticals
1,4-Phenylene Diisocyanate C₈H₄N₂O₂ 160.13 -NCO (1,4-positions) High crosslinking Polyurethanes, adhesives
1,4-Dibromo-2-methylbenzene C₇H₆Br₂ 249.93 -Br, -CH₃ Suzuki coupling Organic synthesis
1,4-Dibromo-2-(dimethoxymethyl)benzene C₉H₁₀Br₂O₂ 318.00 -Br, -CH(OCH₃)₂ Sterically hindered Specialty solvents

Research Findings and Critical Analysis

  • Reactivity Trends :

    • The isocyanate group in this compound enables rapid reactions with amines (forming ureas) and alcohols (forming carbamates), unlike halogen or methyl substituents .
    • Bromine atoms facilitate further functionalization via cross-coupling reactions (e.g., Suzuki), shared with 1,4-Dibromo-2-methylbenzene .
  • Steric and Electronic Effects :

    • Bulky groups (e.g., dimethoxymethyl in ) reduce reaction rates in electrophilic substitution, whereas -NCO enhances electrophilicity.
    • Methyl groups increase electron density, directing electrophiles to meta/para positions, while -NCO directs to ortho/para positions .
  • Safety and Handling :

    • Isocyanates require stringent safety protocols (e.g., respiratory protection) compared to less hazardous halobenzenes .

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